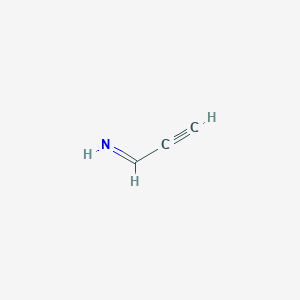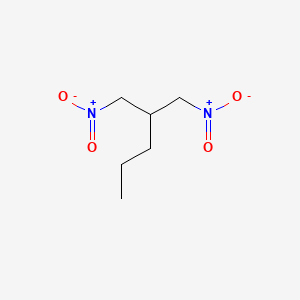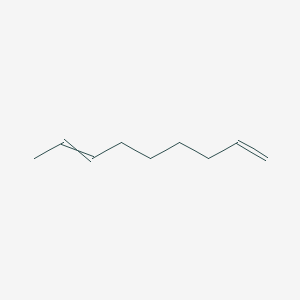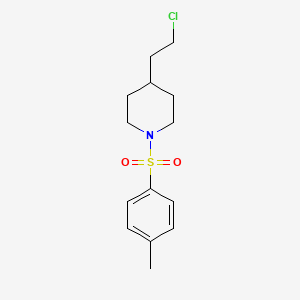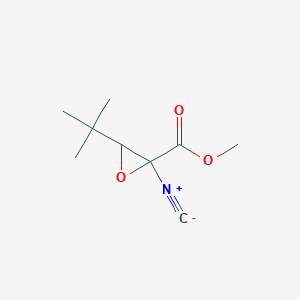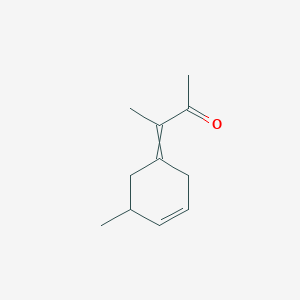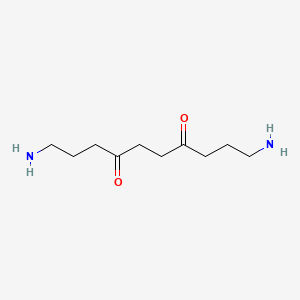
1,10-Diaminodecane-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Diaminodecane-4,7-dione is an organic compound with the molecular formula C10H20N2O2 It is a derivative of decanediamine, where two amino groups are located at the 1st and 10th positions, and two ketone groups are located at the 4th and 7th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,10-Diaminodecane-4,7-dione can be synthesized through a multi-step process involving the following steps:
Starting Material: The synthesis begins with decane, which undergoes a series of reactions to introduce amino and ketone groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Diaminodecane-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Introduction of carboxyl groups.
Reduction: Formation of 1,10-diaminodecane-4,7-diol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,10-Diaminodecane-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 1,10-diaminodecane-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as its role in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Decanediamine: Lacks the ketone groups present in 1,10-diaminodecane-4,7-dione.
1,10-Diaminodecane-2,5-dione: Has ketone groups at different positions.
1,10-Diaminodecane-4,7-diol: Contains hydroxyl groups instead of ketone groups.
Uniqueness
This compound is unique due to the presence of both amino and ketone groups at specific positions, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
91576-40-8 |
|---|---|
Molekularformel |
C10H20N2O2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1,10-diaminodecane-4,7-dione |
InChI |
InChI=1S/C10H20N2O2/c11-7-1-3-9(13)5-6-10(14)4-2-8-12/h1-8,11-12H2 |
InChI-Schlüssel |
JSUIDWXMMPYUCM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)CCC(=O)CCCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


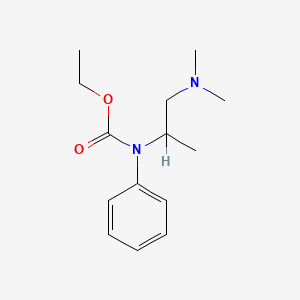
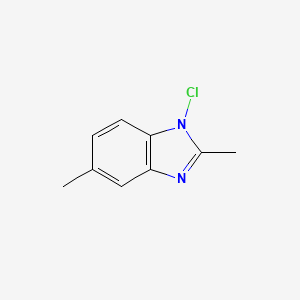

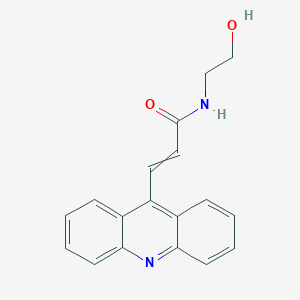
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
